molecular formula C23H26N4O5S2 B2551715 N-(2-methoxy-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-N-methylbenzenesulfonamide CAS No. 708285-73-8

N-(2-methoxy-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-N-methylbenzenesulfonamide

Cat. No.: B2551715
CAS No.: 708285-73-8
M. Wt: 502.6
InChI Key: FDIFCYUDSJYPIC-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-N-methylbenzenesulfonamide is a complex organic compound that features a combination of methoxy, pyridinyl, piperazinyl, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-N-methylbenzenesulfonamide typically involves multiple steps, including nucleophilic substitution and amidation reactions. The starting materials often include 2-methoxy-5-nitrophenyl compounds, which undergo nucleophilic substitution with 4-(pyridin-2-yl)piperazine. This intermediate is then subjected to sulfonylation and methylation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group in the starting material can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the nitro group would yield an amine derivative.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The piperazine moiety can bind to neurotransmitter receptors, modulating their activity. The sulfonyl group can interact with enzymes, inhibiting their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-N-methylbenzenesulfonamide: shares similarities with other sulfonamide and piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[2-methoxy-5-(4-pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S2/c1-25(33(28,29)19-8-4-3-5-9-19)21-18-20(11-12-22(21)32-2)34(30,31)27-16-14-26(15-17-27)23-10-6-7-13-24-23/h3-13,18H,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIFCYUDSJYPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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